Product packaging for Isoaaptamine(Cat. No.:CAS No. 117173-75-8)

Isoaaptamine

Cat. No.: B052999
CAS No.: 117173-75-8
M. Wt: 228.25 g/mol
InChI Key: MPBUGSHDXOJPKR-UHFFFAOYSA-N
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Description

Isoaaptamine is a bioactive marine alkaloid belonging to the aaptamine family, originally isolated from the Aaptos sponge genus. This compound has garnered significant research interest due to its unique mechanism of action and potent biological activities, primarily as an inhibitor of topoisomerase enzymes. By interfering with topoisomerase function, this compound induces DNA damage and triggers apoptosis in susceptible cells, making it a valuable chemical probe for studying DNA replication, repair mechanisms, and programmed cell death. Its most prominent research application is in the field of oncology, where it is investigated for its cytotoxic effects against a diverse panel of cancer cell lines, including multidrug-resistant phenotypes. Beyond its anticancer potential, this compound exhibits a range of other pharmacological properties under investigation, such as antimicrobial and antimalarial activities. Its distinct chemical scaffold also serves as a lead structure for the semi-synthesis of novel analogs, facilitating structure-activity relationship (SAR) studies. This product is intended for non-clinical laboratory research to further elucidate its complex biological interactions and potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B052999 Isoaaptamine CAS No. 117173-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117173-75-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-ol

InChI

InChI=1S/C13H12N2O2/c1-15-6-4-9-11-8(3-5-14-9)7-10(17-2)13(16)12(11)15/h3-7,16H,1-2H3

InChI Key

MPBUGSHDXOJPKR-UHFFFAOYSA-N

SMILES

CN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC

Canonical SMILES

CN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC

Synonyms

8-methoxy-1-methyl-1H-benzo(de)(1,6)naphthyridin-9-ol
isoaaptamine

Origin of Product

United States

Origin and Isolation Methodologies of Isoaaptamine

Natural Sources and Phylogenetic Distribution

Isoaaptamine has been primarily isolated from marine invertebrates, specifically sponges and has also been reported in sea slugs. ontosight.ainih.gov Its discovery in different species and geographical locations suggests a broader distribution than initially presumed. google.com

Marine sponges of the class Demospongiae are the most prolific sources of this compound. mdpi.com Several genera within this class have been identified as producers of this compound.

The genus Aaptos is a well-documented source of this compound. researchgate.netsemanticscholar.orgresearchgate.net Various species within this genus, including Aaptos aaptos and Aaptos suberitoides, have been found to contain this alkaloid. nih.govresearchgate.netnih.govnih.gov Research on Aaptos aaptos from Vietnamese waters and other locations has consistently led to the isolation of this compound among other aaptamine (B1664758) derivatives. semanticscholar.org Similarly, studies on the Indonesian marine sponge Aaptos suberitoides have identified this compound as a key constituent. nih.govnih.govresearchgate.net Bioassay-guided fractionation of methanolic extracts from Aaptos sp. has also successfully isolated this compound. nih.govdntb.gov.ua

The initial isolation of this compound was reported from a sponge belonging to the genus Suberites. google.comnih.gov This discovery marked the first identification of this unique marine natural product. Subsequent research has continued to identify novel alkaloids from Suberites species, highlighting the chemical diversity within this genus. mdpi.comresearchgate.net

This compound has also been isolated from sponges of the genus Hymeniacidon. nih.govnih.gov A significant finding was the isolation of this compound from a previously unknown species of Hymeniacidon in the Republic of Singapore. google.comnih.govacs.org This particular sponge yielded several aaptamine compounds, with this compound being a notable, albeit trace, component. nih.govacs.org The presence of aaptamines in Hymeniacidon sp. suggests that these isoquinoline (B145761) alkaloids may have a wider distribution across different species and geographic regions. google.com

In addition to sponges, this compound has been reported in marine gastropods, commonly known as sea slugs. ontosight.ai While sponges are the primary source, the occurrence in gastropods indicates a potential dietary transfer or symbiotic relationship, though the exact mechanism is not fully understood.

Marine Porifera (Sponges)

Isolation Protocols and Chromatographic Techniques

The isolation of this compound from its natural sources is a multi-step process that relies heavily on various chromatographic techniques. The general procedure begins with the extraction of the marine organism, followed by purification to isolate the target compound.

A typical isolation process starts with the maceration of the sponge material in a solvent such as methanol (B129727). nih.gov This crude extract is then partitioned between different solvents, like ethyl acetate (B1210297) and water, to separate compounds based on their polarity. google.comnih.gov

Further purification is achieved through a series of chromatographic steps. jsmcentral.org Column chromatography is a fundamental technique used in this process, often employing stationary phases like silica (B1680970) gel or Sephadex LH-20. google.comedubirdie.com The separation is guided by bioassays to track the active fractions. nih.govacs.org

Modern chromatographic methods are also employed for more efficient separation and purification. These include:

High-Performance Liquid Chromatography (HPLC): Used for obtaining highly pure compounds. mdpi.com

Thin-Layer Chromatography (TLC): Utilized for monitoring the progress of separation and for qualitative analysis. jsmcentral.orgedubirdie.com

Solid-Phase Extraction (SPE): This technique is used for sample cleanup and fractionation before further chromatographic steps. nih.gov

For instance, in one documented isolation from Hymeniacidon sp., a large quantity of the sponge was processed. google.com The methanol-dichloromethane extract was subjected to solvent partitioning. The resulting fractions were then separated using multiple steps of Sephadex LH-20 gel permeation and partition chromatography to yield this compound. google.com The entire isolation process was guided by monitoring the activity against the murine P388 lymphocytic leukemia cell line. google.comnih.govacs.org

Table 1: Natural Sources of this compound

PhylumClassGenusSpeciesReference
PoriferaDemospongiaeAaptosAaptos aaptos nih.govsemanticscholar.orgnih.gov
PoriferaDemospongiaeAaptosAaptos suberitoides nih.govresearchgate.netnih.gov
PoriferaDemospongiaeAaptosAaptos sp. researchgate.netnih.govdntb.gov.ua
PoriferaDemospongiaeSuberitesSuberites sp. google.comnih.govmdpi.com
PoriferaDemospongiaeHymeniacidonHymeniacidon sp. nih.govgoogle.comnih.gov
MolluscaGastropodaMarine Gastropods (Sea Slugs) ontosight.ai

Crude Extraction Methodologies (e.g., Methanolic Extraction)

The initial step in isolating this compound from marine sponges involves the preparation of a crude extract. This is typically achieved by macerating the sponge material in an organic solvent to lyse the cells and dissolve the secondary metabolites. nih.govpsu.edu

Methanol is a commonly used solvent for this purpose. mdpi.comnih.gov In a typical procedure, the fresh or frozen sponge tissue is chopped or blended and then repeatedly soaked in methanol at room temperature. nih.govpsu.edu The resulting methanolic filtrates are combined and concentrated under a vacuum to yield a crude extract. psu.edu In some protocols, ethanol (B145695) or acetone (B3395972) has also been utilized as the extraction solvent. japsonline.commdpi.com For instance, a large-scale isolation from a Hymeniacidon species involved extraction with a methanol-water and methanol-dichloromethane solvent system. google.com

Extraction MethodSolvent(s)Source Organism ExampleReference
MacerationMethanolAaptos aaptos psu.edu
MacerationMethanolAaptos sp. nih.gov
ExtractionMethanol-Water, Methanol-DichloromethaneHymeniacidon sp. google.com
MacerationEthyl Acetate (from methanolic macerate)Aaptos suberitoides nih.gov

Fractionation and Partitioning Procedures

Following crude extraction, the complex mixture is subjected to fractionation using liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents.

A common approach involves partitioning the crude methanolic extract between different organic solvents of varying polarities. For example, a crude extract can be partitioned sequentially against n-hexane, chloroform (B151607), and ethyl acetate, separating the components into fractions with decreasing lipophilicity, leaving the most polar compounds in the remaining aqueous phase. mdpi.compsu.edu In one documented isolation, the crude extract was partitioned between water and dichloromethane (B109758). google.com The resulting dichloromethane layer was further partitioned between hexane (B92381) and a 9:1 methanol-water mixture to yield a polar fraction containing aaptamines. google.com The initial aqueous phase from the first partition was then sequentially extracted with ethyl acetate and 1-butanol. google.com This systematic partitioning concentrates classes of compounds, simplifying the subsequent purification steps. mdpi.com

Initial ExtractPartitioning SolventsResulting FractionsReference
Methanolic Extractn-Hexane, Chloroform, Ethyl Acetate, WaterHexane, Chloroform, Ethyl Acetate, Aqueous mdpi.compsu.edu
Methanol-Water & Methanol-Dichloromethane ExtractDichloromethane/Water, then Hexane/Methanol-Water (9:1), then Ethyl Acetate, then 1-ButanolPolar Fraction A (from Hexane/MeOH-H2O), Alcohol Soluble Fraction B (from Butanol) google.com
Methanolic ExtractEthyl Acetate, WaterEthyl Acetate, Aqueous nih.gov

Advanced Chromatographic Purification Strategies

To isolate this compound to a high degree of purity, various chromatographic techniques are employed. These methods separate molecules based on physical properties such as size, polarity, and charge.

Column chromatography is a fundamental purification technique used in the isolation of this compound. mdpi.com In this method, a solvent system is used to move the mixture through a column packed with a solid stationary phase, such as silica gel or alumina (B75360). google.compsu.edu Compounds separate based on their differential adsorption to the stationary phase.

For instance, a chloroform-soluble fraction from Aaptos aaptos was chromatographed on a silica gel column, eluting with chloroform and gradually increasing the proportion of methanol to increase the solvent polarity. psu.edu In another isolation, column chromatography on neutral alumina using a dichloromethane-methanol mixture (20:1) as the eluent was a key purification step. google.com

Gel permeation chromatography (GPC), a type of size-exclusion chromatography, is also utilized in the purification of this compound. google.com This technique separates molecules based on their size, or hydrodynamic volume. The stationary phase consists of a porous gel, and smaller molecules that can enter the pores are retained longer, while larger molecules elute more quickly.

Sephadex LH-20, a cross-linked dextran (B179266) gel, is commonly used for this purpose in the purification of natural products like this compound. google.com A series of Sephadex LH-20 gel permeation and partition chromatographic steps were instrumental in the separation of fractions leading to the isolation of aaptamine and demethyloxyaaptamine, which are often found alongside this compound. google.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique. While often used for analytical quantification, preparative HPLC can be employed for the final purification of compounds. mdpi.com It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, resulting in superior separation. In the context of this compound isolation, automated fraction collectors are often used with chromatographic systems, which points to preparative-scale separations to obtain pure compounds. google.com Liquid chromatography coupled with mass spectrometry (LC-MS) is also used to analyze and identify the presence of this compound and related alkaloids in fractions during the purification process. waocp.orgkkp.go.id

Bioassay-Guided Isolation Approaches

The isolation of this compound is frequently guided by bioassays. nih.govacs.org This strategy involves testing the biological activity of crude extracts and subsequent fractions at each stage of the separation process. mdpi.com By focusing on the most active fractions, researchers can efficiently target and isolate the specific compound responsible for the observed biological effect, such as cytotoxicity against cancer cells. mdpi.comnih.gov

For example, the isolation of this compound from the marine sponge Hymeniacidon sp. was guided by its cytotoxic activity against the murine P388 lymphocytic leukemia cell line. google.comacs.org Similarly, the isolation of this compound from Aaptos sp. was directed by its potent cytotoxic activity against breast cancer T-47D cells. nih.gov In another study, bioassay-guided fractionation of a methanolic extract of Aaptos aaptos against CEM-SS cells led to the bioactive chloroform fraction from which aaptamine derivatives were isolated. mdpi.compsu.edu This approach ensures that the significant effort of chemical isolation is directed toward biologically relevant molecules.

Bioassay Cell LineSource OrganismIsolated Compound(s)Reference
Murine P388 lymphocytic leukemiaHymeniacidon sp.This compound, Aaptamine, Demethyloxyaaptamine google.comacs.org
Breast Cancer T-47D cellsAaptos sp.This compound, Aaptamine, Demethyloxyaaptamine nih.gov
CEM-SS cellsAaptos aaptosAaptamine and derivatives mdpi.compsu.edu

Chemical Synthesis and Derivatization Strategies

Total Synthesis Pathways of Isoaaptamine

The total synthesis of this compound has been achieved through multi-step sequences, often drawing parallels from the synthesis of its structural isomer, aaptamine (B1664758).

Prior to dedicated total syntheses of this compound, the field was informed by the extensive synthetic work on the related alkaloid, aaptamine. acs.org While several total syntheses of aaptamine had been reported, a direct total synthesis of this compound was not described until the work of Walz and Sundberg. acs.orggoogle.com An alternative approach mentioned in the literature involves the conversion of the more readily available aaptamine into this compound. conicet.gov.ar This was achieved through a process involving N-1 methylation of a protected aaptamine derivative, followed by deprotection to yield this compound. conicet.gov.ar

A key strategy in the total synthesis of this compound involves the construction of a crucial quinoline (B57606) intermediate, which then undergoes cyclization to form the characteristic benzo[de] researchgate.netresearchgate.netnaphthyridine skeleton. researchgate.netacs.orgnih.gov This approach provides a versatile platform for accessing not only this compound but also various analogues for structure-activity relationship studies. acs.orgnih.gov The quinolone intermediates are typically N-methylated before the final cyclization step to form the tricyclic core of this compound. researchgate.netacs.orgnih.govcapes.gov.br

A pivotal element in the quinoline-based route is the use of a nitromethyl substituent as a precursor. researchgate.netacs.orgnih.gov This group is instrumental in creating the key 5-(2-aminoethyl)-1H-quinolin-4-one intermediate. nih.govcapes.gov.brresearchgate.net The synthesis begins with a nitroaldol condensation between an appropriate benzaldehyde (B42025) and nitromethane. conicet.gov.ar The resulting nitroalcohol can then be further transformed. This strategic use of the nitromethyl group facilitates the introduction of the two-carbon side chain required for the subsequent cyclization to form the final naphthyridine ring system.

The formation of the quinolone intermediates is effectively achieved through the thermolysis of anilinomethylene derivatives. researchgate.netacs.orgnih.gov Specifically, anilinomethylene derivatives of Meldrum's acid are subjected to high temperatures, typically between 220-240 °C, to induce cyclization and furnish the desired quinolone core. researchgate.netacs.orgnih.govcapes.gov.brresearchgate.net This thermal cyclization is a critical step in assembling the bicyclic quinolone system that forms the foundation of the this compound structure.

The synthesis of the quinoline core in the this compound pathway is an adaptation of the classic Conrad–Limpach synthesis. conicet.gov.arwikipedia.org The Conrad-Limpach reaction traditionally involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgjptcp.com In the context of this compound synthesis, this method is modified to construct the specific substituted quinolone needed. The protocol has been adapted to use a 5-nitroveratraldehyde, which undergoes a nitroaldol condensation with nitromethane, followed by a series of transformations that culminate in the cyclization to the quinoline intermediate. conicet.gov.ar

Regioselective control is a critical aspect of the total synthesis of this compound, ensuring that functional groups are introduced at the correct positions on the molecular scaffold. acs.org An example of such control is the regioselective N-methylation of the quinolone intermediate prior to the final cyclization. researchgate.netnih.govcapes.gov.br This ensures the methyl group is placed on the N-1 position, a defining feature of this compound's structure. The ability to selectively functionalize specific positions on the aryl and heterocyclic rings is essential for building the complex architecture of the natural product and for synthesizing analogues with modified properties. nih.gov The strategic placement of substituents ultimately dictates the final structure and is key to a successful total synthesis.

Regioselective Functionalization Techniques in Synthesis

Selective Oxygen Protection Strategies

In the multi-step synthetic conversion of aaptamine to this compound, the strategic protection of reactive sites is crucial for directing reactions to the desired positions. The aaptamine scaffold possesses two nitrogen atoms (N-1 and N-4) and, in its demethylated forms, two phenolic oxygens, all of which are potential sites for alkylation.

To achieve the selective N-1 methylation required for the synthesis of this compound from aaptamine, a protecting group strategy is employed. The isoquinoline (B145761) nitrogen (N-4) is more nucleophilic and reactive than the quinolone nitrogen (N-1). Therefore, to prevent methylation at N-4, it is first protected. A common strategy involves reacting aaptamine with sodium hexamethyldisilazide (NaHMDS) and 4-methoxybenzyl bromide (PMB-Br). conicet.gov.ar This selectively introduces a para-methoxybenzyl (PMB) protecting group at the N-4 position. conicet.gov.ar With the more reactive N-4 site blocked, subsequent methylation reactions can be directed specifically to the N-1 position, a key step in forming the this compound structure. conicet.gov.ar

N-Methylation of Quinolone Intermediates

In the total synthesis of this compound, a key intermediate is a 5-(2-aminoethyl)-1H-quinolin-4-one derivative. capes.gov.brnih.govacs.org The N-methylation of this quinolone intermediate is a critical step that must occur prior to the final cyclization that forms the characteristic benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine ring system. capes.gov.brnih.govacs.org

Researchers have achieved good regioselectivity for N-alkylation over O-alkylation of the quinolone intermediate. acs.org The specific conditions for this transformation involve the use of methyl iodide (CH₃I) as the methylating agent with potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent. acs.org This method effectively installs the methyl group onto the nitrogen atom of the quinolone ring, which will become the N-1 position of the final this compound molecule. capes.gov.bracs.org Following this N-methylation step, the protecting group on the aminoethyl side chain (such as a carboxybenzyl group, CBZ) is removed, and the molecule is cyclized to yield this compound. acs.org

Reaction StepReagents and ConditionsIntermediateProductReference
N-MethylationMethyl iodide, K₂CO₃, DMF5-(2-aminoethyl)-1H-quinolin-4-one derivativeN-Methylated quinolone acs.org

Semisynthesis and Conversion from Related Aaptamines

Given the higher natural abundance of aaptamine compared to this compound, efficient semi-synthetic conversion methods have been developed.

Selective O-Demethylation of 1-Methylaaptamine

This compound can be synthesized from 1-methylaaptamine through a selective O-demethylation reaction. Research has established a general method for the selective removal of the methyl group from the C-9 oxygen of the 1H-benzo[de] Current time information in Bangalore, IN.researchgate.net-naphthyridine skeleton. nih.govacs.orggoogle.com This process involves treating 1-methylaaptamine with 48% hydrobromic acid (HBr) at elevated temperatures. nih.govacs.orggoogle.comresearchgate.net This specific reagent and condition preferentially cleaves the ether bond at the C-9 position, yielding this compound, while leaving the methyl group at the N-1 position and the methoxy (B1213986) group at the C-8 position intact. nih.govacs.orgresearchgate.net

Synthetic Transformation from Aaptamine

The conversion of aaptamine into its more cytotoxic isomer, this compound, is a key semi-synthetic pathway. nih.govgoogle.com This transformation highlights the difference in reactivity between the scaffold's two nitrogen atoms and requires a multi-step process involving protection, methylation, and selective demethylation. conicet.gov.ar

The key steps are:

Protection: Aaptamine is treated with a protecting agent, such as 4-methoxybenzyl bromide, to block the more reactive N-4 position. conicet.gov.ar

N-1 Methylation: With the N-4 position blocked, the molecule is treated with a methylating agent like methyl iodide, which directs methylation to the N-1 position, forming the N-1-methyl, N-4-PMB protected intermediate. conicet.gov.ar

Deprotection & Demethylation: The protecting group is removed, and the intermediate is then subjected to selective O-demethylation using 48% hydrobromic acid, which removes the methyl group at the C-9 position to furnish this compound. conicet.gov.arnih.govacs.org

This strategic conversion allows for the production of the less abundant but more biologically active this compound from its more readily available precursor. google.com

Rational Design and Synthesis of this compound Analogues

Systematic Modification of the Benzo[de]Current time information in Bangalore, IN.google.comnaphthyridine Scaffold

To investigate the structure-activity relationships (SAR) of the aaptamine family, numerous analogues have been synthesized by systematically modifying the benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine scaffold. conicet.gov.arnih.govmdpi.com The aaptamine framework has four primary sites for potential methylation: two nitrogen atoms and two oxygen atoms, allowing for up to 16 different methyl or demethyl derivatives. conicet.gov.argoogle.com

Key modifications and synthesized analogues include:

Demethylation: Selective O-demethylation of aaptamine with 48% hydrobromic acid yields 9-demethylaaptamine. nih.govnih.gov

N-Alkylation: Aaptamine has been alkylated at the N-1 position with various alkyl groups, including ethyl, butyl, and heptyl, to study the effect of chain length on biological activity. nih.gov Methylation of aaptamine can also occur at the N-4 position, yielding 4-methylaaptamine. conicet.gov.arnih.gov

Isomeric Analogues: Analogues where the oxygenation pattern is reversed from that of this compound, such as 1-methyl-8-demethylaaptamine, have been synthesized. researchgate.netnih.gov

Dioxy Analogues: The 8,9-methylenedioxy analogues of both aaptamine and 1-methylaaptamine have been prepared to explore the impact of a fused ring system in place of the two methoxy groups. researchgate.netnih.gov

These synthetic efforts have produced a diverse library of aaptamine and this compound analogues, providing valuable insights into the structural requirements for their biological activities. mdpi.com

Analogue NameModification from Aaptamine/IsoaaptamineReference
9-DemethylaaptamineO-demethylation at C-9 of aaptamine nih.govnih.gov
4-MethylaaptamineN-methylation at N-4 of aaptamine conicet.gov.arnih.gov
1-MethylaaptamineN-methylation at N-1 of aaptamine nih.gov
1-N-EthylaaptamineN-ethylation at N-1 of aaptamine nih.gov
1-N-ButylaaptamineN-butylation at N-1 of aaptamine nih.gov
1-Methyl-8-demethylaaptamineN-1 methylation and C-8 O-demethylation researchgate.netnih.gov
8,9-Methylenedioxy aaptamineReplacement of C8/C9 methoxy groups with methylenedioxy bridge researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Methods for Chemical Structure Determination

A variety of spectroscopic methods have been instrumental in deducing the complex structure of isoaaptamine.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule. nih.govmdpi.com Analysis of the ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allowed for the initial proposal of its structure. google.com The shift of a methyl carbon resonance to approximately 45.9 ppm in this compound, compared to around 60.7 ppm in its isomer aaptamine (B1664758), suggested a shift from an O-methyl to an N-methyl position. google.com However, due to the possibility of long-range correlations in such azaheterocycles, NMR data alone could not unambiguously confirm the structure, as isoquinoline (B145761) structures also appeared consistent with the initial NMR data. google.com

Detailed 1D and 2D NMR experiments, including NOESY and ROESY, provided further insights. google.com For instance, a cross-peak in the ROESY spectrum between H-7 and the pyridine-like hydrogen H-6 was consistent with the proposed this compound structure. google.com Additionally, NOESY cross-peaks between the proposed methoxy (B1213986) on C-8 and both H-7 and a phenolic hydroxy group helped to rule out other possible methoxy analogues. google.com The ¹H and ¹³C NMR spectral data for this compound have been extensively reported and compared with synthetic samples to confirm its identity. google.com

¹H and ¹³C NMR Spectral Data for this compound
PositionδH (ppm)δC (ppm)
26.9 (br d)133.6 (d)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of its chromophoric system. researchgate.nettechnologynetworks.comazooptics.commt.com The UV spectrum of a related aaptamine compound, measured in methanol (B129727), showed absorption maxima (λmax) at 236 nm, 258 nm, 318 nm, and 401 nm. ums.edu.my This data is crucial for confirming the presence of the specific conjugated system within the benzo[de] nih.govmdpi.comnaphthyridine core of this compound.

UV-Vis Absorption Maxima for a Related Aaptamine Compound
Solventλmax (nm)log ε
Methanol2364.29
2584.38
3183.64
4013.71

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic methods provided strong evidence for the structure of this compound, X-ray crystallography offered the definitive and unambiguous three-dimensional structure. nih.govacs.orgwikipedia.org

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical and often challenging step. youtube.com this compound itself was initially isolated as a yellow amorphous hydrochloride salt which proved difficult to crystallize. google.com To overcome this, researchers explored the formation of salt derivatives. google.com A successful approach involved the formation of a picrate (B76445) salt. google.com Single crystals of the this compound picrate were grown through the slow crystallization of a methanol-toluene solution containing picric acid and this compound. google.com The resulting red, rod-shaped crystals, although of marginal quality, were suitable for X-ray analysis. google.com Another attempt involved preparing this compound perchlorate, which yielded thin red needles that were too thin for analysis and decomposed over time. google.com

The X-ray diffraction data for the this compound picrate-toluene complex was collected at 24±1°C. google.com The crystal system was determined to be monoclinic with the space group P2₁/c. google.com A complete quadrant of reflections was measured using the ω/2Θ scan technique. google.com After data processing, which included corrections for Lorentz and polarization effects and rejection of systematic absences, 3141 unique reflections were obtained. google.com Of these, 2353 were considered observed and used for structure determination and refinement. google.com The structure was solved and refined using a full-matrix least-squares process, where all non-hydrogen atoms were refined anisotropically. google.com The final refinement converged to provide the precise atomic coordinates, bond lengths, and bond angles, thus confirming the molecular structure of this compound. acs.org

Structure Activity Relationship Sar Studies of Isoaaptamine and Its Analogues

Impact of Functional Groups on Biological Efficacy

The biological efficacy of isoaaptamine is highly sensitive to the nature and position of its functional groups. Modifications at the C-9 phenolic position, the N-1 nitrogen, and other sites on the naphthyridine ring have been shown to significantly alter the compound's activity profile.

The hydroxyl group at the C-9 position is a critical determinant of this compound's cytotoxic properties. google.comnih.gov Early SAR studies highlighted that this phenolic group is important for its activity against various cancer cell lines. google.comnih.gov Subsequent investigations involving the preparation of a series of 9-O-acylthis compound derivatives confirmed this dependency. nih.gov

Acylation of the C-9 hydroxyl group, which involves converting it into an ester, generally leads to a decrease in cytotoxic activity. google.comnih.gov However, the relationship is not always linear, and the specific nature of the acyl group can modulate the biological effect. For instance, in a study evaluating 9-O-acylthis compound analogues against the P-388 murine lymphocytic leukemia cell line, all tested compounds showed significant cytotoxicity. nih.gov Notably, derivatives with specific acyl side chains demonstrated potency comparable to the parent this compound, suggesting a complex interplay between the side chain's properties and its interaction with biological targets. nih.gov Further research has shown that coupling various acyl halides to the C-9 position can produce analogues with potent and specific activities, such as anti-HIV, anti-mycobacterial, and antimalarial effects, indicating that while the free hydroxyl is important for general cytotoxicity, its modification can unlock other therapeutic potentials. nih.govresearchgate.netnih.gov

The methylation pattern of the aaptamine (B1664758) scaffold is a defining factor in its biological activity, with the N-1 position being particularly significant. This compound itself is an isomer of aaptamine, differing by the position of a methyl group; in this compound, the nitrogen at position N-1 is methylated, whereas in aaptamine, the oxygen at C-9 is methylated. google.com This seemingly minor structural shift from an O-methyl group at C-9 (aaptamine) to an N-methyl group at N-1 (this compound) results in a marked increase in cytotoxicity. google.com

SAR studies have consistently shown that N-1 methylation is an essential feature for the anticancer and antibacterial activities of this compound and its analogues. mdpi.com The aaptamine skeleton has four potential sites for methylation—two nitrogen atoms (N-1 and N-4) and two phenolic groups (C-8 and C-9)—allowing for up to sixteen different methylation derivatives. google.com Research into these derivatives has revealed that methylation at other positions can have varied effects. For example, methylation at the N-4 position was found to yield inactive derivatives in some cytotoxicity assays. google.com However, the creation of quaternary ammonium (B1175870) salts through methylation at both N-1 and N-4 can lead to compounds with significant inhibitory activity against certain cancer cell lines. google.com

The introduction of acyl groups or other bulky substituents can profoundly influence the biological profile of this compound. As previously mentioned, acylation at the C-9 phenolic hydroxyl position generally diminishes cytotoxic activity. google.comnih.gov A study involving a library of 9-O-acylthis compound derivatives found no clear linear relationship between the carbon number of the acyl side chain and cytotoxicity, although several derivatives retained potent activity against P-388 cancer cells. nih.gov

Conversely, the insertion of bulky groups at other positions, particularly at the N-1 and N-4 nitrogens, has been shown to improve activity in some cases. mdpi.com This suggests that while the C-9 position may require a free hydroxyl or a specific type of small substituent for optimal cytotoxic effect, other regions of the molecule can accommodate larger moieties, potentially enhancing interactions with biological targets or improving pharmacokinetic properties. mdpi.comnih.gov For example, the synthesis of novel this compound analogues by coupling acyl halides to the C-9 position generated compounds with potent and highly specific activities, including anti-HIV-1, anti-leishmanial, and antimalarial effects, demonstrating that acylation can be a valuable strategy for diversifying the biological applications of the this compound scaffold beyond cytotoxicity. researchgate.netnih.gov

Identification of Pharmacophoric Elements for Specific Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For this compound and its analogues, key pharmacophoric elements include the rigid, planar ring system and the distribution of electrons across this core structure.

The core structure of this compound is a 1H-benzo[de] google.comresearchgate.net-naphthyridine, which contains an embedded quinoline (B57606) substructure. google.com The quinoline ring system is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov

In the context of aaptamine-related compounds, this heterocyclic system is considered crucial for their biological potential. mdpi.com SAR studies have indicated that the quinoline ring is essential for the anti-mycobacterial activity of certain aaptamine analogues. mdpi.com The rigid and planar nature of this ring system facilitates interactions with biological macromolecules, such as intercalating with DNA or binding to the active sites of enzymes. researchgate.net The aromaticity and specific arrangement of nitrogen atoms within the benzo[de] google.comresearchgate.net-naphthyridine skeleton are fundamental to its function as a privileged scaffold in drug discovery. researchgate.net

The distribution of π-electrons across the aromatic core of this compound is a critical factor influencing its biological activity. The delocalized electrons of the aromatic system are fundamental to forming non-covalent interactions, such as π-π stacking with biological targets like DNA or aromatic amino acid residues in proteins. researchgate.net

Studies on aaptamine analogues have explicitly shown that the π-electron density over the aromatic ring is essential for anti-mycobacterial potential. mdpi.com Theoretical studies using density functional theory (DFT) help in analyzing the reactive sites of a molecule by identifying regions of higher or lower electron density. araproceedings.com For quinoline-based compounds, the level of aromaticity has been proposed as a descriptor that can differentiate between active and inactive compounds, particularly in the context of antimalarial activity where π-π complex formation is a key mechanism. researchgate.net Modifications to the this compound structure that alter the electron density, such as the addition of electron-donating or electron-withdrawing groups, can therefore significantly modulate its biological efficacy by affecting its ability to interact with target molecules.

Interactive Data Table: Biological Activity of this compound Analogues

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cell lines, as reported in the literature.

CompoundModificationCell LineActivity (IC₅₀ / EC₅₀)Source
This compound (2) Parent CompoundP3880.28 µg/mL google.com
This compound (2) Parent CompoundT-47D~10 µM researchgate.netnih.gov
Compound 4 C9-Acyl HalideHIV-10.47 µg/mL nih.govresearchgate.netnih.gov
Compound 14 C9-Acyl HalideK-5620.05 µM nih.govresearchgate.netnih.gov
Compound 19 C9-Acyl HalideM. intracellulare0.15 µg/mL nih.govresearchgate.netnih.gov
Compound 16 C9-Acyl HalideAntimalarial230 ng/mL nih.govresearchgate.netnih.gov
Compound 17 C9-Acyl HalideAntimalarial240 ng/mL nih.govresearchgate.netnih.gov

Correlation between Side Chain Carbon Number and Cytotoxicity

The relationship between the length of the side chain attached to the this compound core and the resulting cytotoxicity has been a subject of scientific investigation. Studies involving the synthesis and evaluation of this compound analogues, particularly those modified at the C-9 position, have sought to elucidate this correlation. By systematically altering the number of carbon atoms in the acyl side chain, researchers have assessed the impact on the compound's ability to inhibit the growth of various cancer cell lines.

Research Findings

Research into a series of 9-O-acylthis compound derivatives has demonstrated that there is no straightforward linear relationship between the number of carbons in the side chain and the compound's cytotoxic activity. nih.gov A study by Shen et al. involved the preparation of several 9-O-acylthis compound analogues and evaluated their antitumor activity against murine P-388 and various human tumor cells, including KB16, A549, and HT-29 cell lines. nih.gov

The initial acylation of the C-9 hydroxyl group of this compound was generally found to cause a decrease in cytotoxic activity, underscoring the importance of this functional group for the compound's potency. nih.gov However, the specific nature of the acyl group introduces a secondary level of activity modulation. The data from these studies highlight a complex structure-activity relationship where the side chain carbon number is a critical, but not sole, determinant of cytotoxicity.

Cytotoxicity Data for 9-O-Acylthis compound Analogues

The following table summarizes the cytotoxic activity (IC₅₀ values) of this compound and several of its 9-O-acyl derivatives against the P-388 murine lymphocytic leukemia cell line, as reported in the literature.

Compound NameSide ChainCarbon No. in Side ChainCytotoxicity against P-388 (IC₅₀, µg/mL)
This compound-OH00.8
9-O-Acetylthis compoundAcetyl22.1
9-O-Propionylthis compoundPropionyl31.9
9-O-Butyrylthis compoundButyryl41.4
9-O-Valerylthis compoundValeryl50.9
9-O-Hexanoylthis compoundHexanoyl60.9
9-O-Heptanoylthis compoundHeptanoyl71.0
9-O-Octanoylthis compoundOctanoyl81.1
9-O-Nonanoylthis compoundNonanoyl91.3
9-O-Decanoylthis compoundDecanoyl101.4
9-O-Undecanoylthis compoundUndecanoyl111.8
9-O-Lauroylthis compoundLauroyl122.5

Data sourced from Shen et al., 1999. nih.gov

As the table illustrates, cytotoxicity is highest (indicated by the lowest IC₅₀ values) for analogues with side chains containing 5 to 7 carbon atoms. nih.gov The activity diminishes as the chain becomes either shorter or longer, confirming the lack of a simple linear relationship and pointing towards an optimal chain length for this specific biological activity. nih.gov

Mechanistic Investigations of Isoaaptamine S Biological Activities in Vitro and Preclinical Models

Anticancer Activity Mechanisms

The anticancer properties of isoaaptamine are attributed to its ability to trigger cellular self-destruction mechanisms. Research has shown that this compound can induce both apoptosis and autophagy in different cancer cell types, including breast cancer and glioblastoma multiforme cells. mdpi.comresearchgate.netnih.gov The induction of these pathways is often linked to this compound's capacity to generate reactive oxygen species (ROS), leading to oxidative stress within the cancer cells. researchgate.netnih.govnih.gov

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. tbzmed.ac.ir this compound has been shown to activate the apoptotic cascade through several key molecular events.

A hallmark of apoptosis is the fragmentation of genomic DNA by endonucleases, which results in a characteristic "ladder" pattern when analyzed by gel electrophoresis. Studies have demonstrated that treatment of cancer cells with this compound leads to this distinct DNA ladder formation, confirming the induction of apoptosis. mdpi.comnih.govsciprofiles.com For instance, in human breast cancer T-47D cells, the cytotoxic effect of this compound was directly associated with the observation of DNA laddering. mdpi.comnih.gov Similarly, a TUNEL assay, which also detects DNA fragmentation, showed that this compound significantly induced DNA fragmentation in GBM 8401 glioblastoma cells. researchgate.net

Induction of DNA Fragmentation by this compound in Cancer Cell Lines

Cell LineObservationMethod of DetectionReference
T-47D (Breast Cancer)DNA ladder formation observed.Gel Electrophoresis mdpi.comnih.gov
GBM 8401 (Glioblastoma)Significant increase in DNA fragmentation.TUNEL Assay researchgate.net

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. frontiersin.org this compound treatment has been found to trigger the activation of key executioner caspases, such as caspase-3 and caspase-7. mdpi.comresearchgate.netnih.gov In T-47D breast cancer cells, this compound treatment resulted in the activation of caspase-7 in a concentration-dependent manner. mdpi.com In glioblastoma multiforme GBM 8401 cells, this compound induced an increase in cleaved caspase-3, the active form of the enzyme. researchgate.netnih.gov

The inhibitor of apoptosis (IAP) proteins are a group of endogenous proteins that can block apoptosis by inhibiting caspases. nih.gov X-linked inhibitor of apoptosis protein (XIAP) is a potent member of this family. nih.gov Research has shown that this compound can downregulate the expression of XIAP. mdpi.comnih.gov In T-47D cells, this compound treatment led to a concentration- and time-dependent inhibition of XIAP expression, suggesting that the activation of the caspase pathway is facilitated by the suppression of this key inhibitor. mdpi.com

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. youtube.com During apoptosis, PARP is cleaved by activated caspases, such as caspase-3 and caspase-7, which renders the enzyme inactive and prevents DNA repair, thereby promoting cell death. nih.gov The cleavage of PARP is considered a hallmark of apoptosis. nih.gov Studies have consistently shown that this compound treatment leads to the cleavage of PARP in various cancer cell lines. mdpi.comresearchgate.netnih.gov For example, in both T-47D breast cancer cells and GBM 8401 glioblastoma cells, exposure to this compound resulted in a noticeable increase in the cleaved form of PARP. mdpi.comresearchgate.netnih.gov

Key Molecular Events in this compound-Induced Apoptosis

Molecular EventAffected Cancer Cell Line(s)Observed EffectReference
Caspase ActivationT-47D, GBM 8401Activation of Caspase-7 and Caspase-3. mdpi.comresearchgate.netnih.gov
XIAP InhibitionT-47DInhibition of XIAP expression. mdpi.comnih.gov
PARP CleavageT-47D, GBM 8401Increased cleavage of PARP. mdpi.comresearchgate.netnih.gov

Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. mdpi.com While autophagy can promote cell survival under certain stress conditions, it can also lead to a form of programmed cell death known as autophagic cell death. mdpi.com

This compound has been identified as an inducer of autophagy in cancer cells. mdpi.comresearchgate.netnih.gov In T-47D breast cancer cells, treatment with this compound led to the induction of autophagy, as confirmed by transmission electron microscopy and flow cytometric analysis using acridine (B1665455) orange dye. mdpi.comnih.gov Furthermore, immunoblot assays showed a significant activation of the autophagy marker protein, type II LC-3. mdpi.comnih.gov In glioblastoma multiforme cells, this compound treatment resulted in the formation of autophagy-related acidic organelle vesicles, providing further evidence for the induction of autophagy. researchgate.netnih.gov The induction of autophagy by this compound is also linked to the generation of reactive oxygen species and the subsequent oxidative stress. researchgate.netnih.govnih.gov

Oxidative Stress and Cellular Redox State Modulation

A primary mechanism underlying this compound's biological activity is its ability to induce significant oxidative stress through the overproduction of reactive oxygen species (ROS). mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can cause damage to cellular structures. youtube.com

In various cancer cell lines, including glioblastoma multiforme (GBM) and breast cancer T-47D cells, this compound treatment leads to a substantial increase in intracellular ROS levels. mdpi.comnih.govresearchgate.net Studies using fluorescent probes have demonstrated that this compound elevates both mitochondrial and general intracellular ROS levels in a concentration-dependent manner. researchgate.netresearchgate.net This overproduction of ROS is a critical trigger for the subsequent cellular events, including the disruption of mitochondrial function and the induction of cell death pathways. researchgate.netnih.gov

The excessive generation of ROS induced by this compound directly impacts mitochondrial integrity, leading to the disruption of the mitochondrial membrane potential (MMP). mdpi.comresearchgate.net The MMP is crucial for maintaining the proper function of mitochondria, including ATP synthesis.

In both GBM and T-47D cancer cells, treatment with this compound resulted in significant damage to the MMP. mdpi.comresearchgate.net For instance, in T-47D cells, increasing concentrations of this compound led to a dramatic increase in the percentage of cells with disturbed MMP, rising from 1.56% in control cells to 98.37% at higher concentrations. mdpi.com This loss of MMP is a critical event, as it can trigger the release of pro-apoptotic factors from the mitochondria, ultimately leading to apoptosis. researchgate.net The collapse of the MMP is a direct consequence of the overwhelming oxidative stress placed on the mitochondria. mdpi.comnih.gov

Table 2: Impact of this compound on Oxidative Stress Parameters

Cell Line Parameter Observed Effect Reference
Glioblastoma (GBM) ROS Levels Increased researchgate.netnih.gov
T-47D Breast Cancer ROS Levels Significant increase mdpi.comnih.gov
Glioblastoma (GBM) Mitochondrial Membrane Potential Disrupted researchgate.netnih.gov
T-47D Breast Cancer Mitochondrial Membrane Potential Disrupted (up to 98.37% of cells) mdpi.com

To confirm that ROS generation is a principal cause of this compound's cytotoxic effects, studies have utilized ROS scavengers, such as N-acetyl-L-cysteine (NAC). mdpi.comnih.govresearchgate.net NAC is an antioxidant that can help replenish intracellular levels of glutathione, a major cellular antioxidant. researchgate.net

Pretreatment of cancer cells with NAC has been shown to effectively reverse the effects of this compound. In T-47D breast cancer cells, NAC attenuated this compound-induced apoptosis and MMP disruption by up to 90%. mdpi.comnih.gov Similarly, in GBM 8401 cells, the antioxidant NAC reversed this compound-induced ROS generation. researchgate.net These findings provide strong evidence that the biological activities of this compound are heavily dependent on the induction of oxidative stress. mdpi.comnih.gov

In addition to inducing ROS production, this compound also appears to compromise the cell's own antioxidant defense systems. This is achieved by inhibiting the activity of key cellular antioxidant enzymes.

Studies have shown that this compound treatment inhibits mitochondrial and cellular superoxide dismutases (SOD1 & SOD2) and peroxidase. researchgate.netnih.gov Superoxide dismutases are crucial enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. mdpi.com Peroxidases are a group of enzymes that catalyze the reduction of peroxides, such as hydrogen peroxide, playing a critical role in mitigating oxidative stress. mdpi.com By inhibiting these protective enzymes, this compound exacerbates the accumulation of ROS, further intensifying oxidative stress and contributing to its cytotoxic effects. researchgate.netnih.gov

Disruption of the Nrf2/p62 Pathway

This compound has been shown to mediate its cytotoxic effects through the disruption of the nuclear factor erythroid 2-related factor 2 (Nrf2)/p62 pathway. mdpi.comnih.govresearchgate.net In studies conducted on T-47D breast cancer cells, treatment with this compound led to effects that were linked to this pathway, particularly in the context of oxidative stress-induced apoptosis and autophagy. mdpi.comnih.gov The interaction between p62 and Keap1 is a critical regulatory point for Nrf2 activity. researchgate.netfrontiersin.orgpsu.edu Under normal conditions, Keap1 targets Nrf2 for degradation. However, p62 can competitively bind to Keap1, leading to the stabilization and activation of Nrf2. frontiersin.orgpsu.edu Research indicates that this compound's induction of reactive oxygen species (ROS) can influence this pathway. The pretreatment of T-47D cells with an ROS scavenger, N-acetyl-l-cysteine (NAC), was found to attenuate the apoptosis and mitochondrial membrane potential disruption induced by this compound, and these effects were mediated by the disruption of the Nrf2/p62 pathway. mdpi.comnih.govresearchgate.net

The p62 protein itself is a target gene of Nrf2, creating a positive feedback loop where increased Nrf2 activity can lead to higher levels of p62, further sequestering Keap1 and amplifying Nrf2 signaling. mdpi.comfrontiersin.org This pathway is crucial for cellular defense against oxidative stress through the regulation of antioxidant genes. psu.edu However, its dysregulation in cancer can promote cell survival and chemoresistance. frontiersin.orgnih.gov this compound's ability to interfere with the Nrf2/p62 axis suggests a mechanism by which it can overcome these protective mechanisms in cancer cells, leading to cell death.

Endoplasmic Reticulum (ER) Stress and DNA Damage Response

This compound treatment has been demonstrated to induce endoplasmic reticulum (ER) stress in cancer cells. mdpi.comnih.govresearchgate.net In T-47D breast cancer cells, this compound promoted the levels of key ER stress-related proteins, including binding immunoglobulin protein (BiP) and inositol-requiring enzyme 1α (IRE1α), in a time-dependent manner. mdpi.com The generation of ROS can lead to ER stress, which in turn can trigger apoptosis or autophagy. mdpi.com BiP, also known as GRP78, is a central regulator of ER stress. researchgate.netnih.govnih.govelifesciences.orgdntb.gov.ua Under non-stressed conditions, BiP binds to and inactivates ER stress sensors like IRE1α. nih.govnih.govelifesciences.orgdntb.gov.ua However, an accumulation of unfolded or misfolded proteins in the ER causes BiP to dissociate from these sensors, leading to their activation and the initiation of the unfolded protein response (UPR). researchgate.netnih.govnih.govelifesciences.orgdntb.gov.ua The activation of IRE1α is a critical step in one of the three branches of the UPR. researchgate.net this compound's ability to increase the expression of both BiP and IRE1α indicates the activation of this signaling cascade, contributing to its cytotoxic effects. mdpi.comnih.govresearchgate.net

Table 1: Effect of this compound on ER Stress-Related Proteins in T-47D Cells

ProteinEffect of this compound TreatmentReference
Binding immunoglobulin protein (BiP)Increased expression mdpi.com
Inositol-requiring enzyme 1α (IRE1α)Increased expression mdpi.com

In addition to inducing ER stress, this compound treatment has been shown to enhance the activation of DNA damage markers, specifically the phosphorylation of H2A histone family member X (H2AX) to form γH2AX. mdpi.comnih.govresearchgate.net The formation of γH2AX is a sensitive indicator of DNA double-strand breaks. researchgate.netmdpi.com Studies on T-47D breast cancer cells have demonstrated that this compound treatment leads to an increased activation of γH2AX. mdpi.comnih.govresearchgate.net This suggests that this compound's cytotoxic mechanism involves the induction of significant DNA damage, which can trigger cell cycle arrest and apoptosis. mdpi.com The presence of γH2AX serves as a platform for the recruitment of DNA repair proteins, but if the damage is too extensive to be repaired, it can lead to programmed cell death. researchgate.netmdpi.com

Mitochondrial Dysfunction and Bioenergetics Impairment

This compound has been found to disrupt mitochondrial function by inhibiting respiratory capacities in glioblastoma multiforme (GBM) cells. researchgate.netresearchgate.net In GBM 8401 cells, treatment with this compound resulted in a significant reduction in oxygen consumption rates. researchgate.net Specifically, key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, were all significantly decreased in a concentration-dependent manner following this compound treatment. researchgate.net This inhibition of mitochondrial respiration indicates a profound impairment of the cell's primary energy-generating pathway. nih.govbohrium.com The disruption of mitochondrial respiration can lead to a decrease in ATP synthesis, an increase in ROS production, and the initiation of apoptotic pathways. mdpi.com

Table 2: Effect of this compound on Mitochondrial Respiration in GBM 8401 Cells

Respiration ParameterEffect of this compound TreatmentReference
Basal RespirationSignificantly decreased researchgate.net
ATP ProductionSignificantly decreased researchgate.net
Maximal RespirationSignificantly decreased researchgate.net
Spare RespirationSignificantly decreased researchgate.net

Further investigation into the mechanism of mitochondrial dysfunction revealed that this compound significantly reduces the activities of all five mitochondrial respiratory complexes. researchgate.net In GBM 8401 cells, western blot analysis showed that this compound treatment led to a downregulation of the protein levels of representative subunits of each of the five enzymatic complexes of the electron transport chain: Complex I (NDUFB8), Complex II (SDHB), Complex III (UQCRC2), Complex IV (COX-2), and Complex V (ATP5A). researchgate.net The inhibition of these complexes disrupts the flow of electrons along the electron transport chain, which is essential for generating the proton gradient required for ATP synthesis. mdpi.com This widespread inhibition of mitochondrial complexes explains the observed decrease in oxygen consumption and ATP production, and it is a key factor in this compound-induced mitochondrial dysfunction and subsequent cell death in cancer cells. researchgate.netnih.govmdpi.com

Alteration of Mitochondrial Dynamics (e.g., Shift Towards Fission)

Mechanistic studies have revealed that this compound significantly impacts mitochondrial dynamics, a critical process for maintaining cellular homeostasis. In glioblastoma multiforme (GBM) cells, treatment with this compound leads to a distinct shift in mitochondrial morphology, favoring fission over fusion. researchgate.net This alteration results in a fragmented mitochondrial network, a state often associated with cellular stress and the initiation of apoptotic pathways. The balance between mitochondrial fission and fusion is crucial for functions such as energy production, calcium signaling, and the segregation of mitochondria during cell division. The this compound-induced shift towards fission suggests a disruption of the proteins that govern these opposing processes, contributing to mitochondrial dysfunction and subsequent cell death. researchgate.net

Ablation of ATP Synthesis

A critical consequence of the mitochondrial dysfunction induced by this compound is the severe impairment of cellular energy production. Research has demonstrated that treatment with this compound leads to the ablation of ATP synthesis in glioblastoma cells. researchgate.net This effect is linked to a significant reduction in oxygen consumption rates and the diminished activity of mitochondrial complexes I-V, which are essential components of the electron transport chain responsible for oxidative phosphorylation. researchgate.net The disruption of these fundamental processes effectively shuts down the primary source of cellular ATP, leading to a profound energy crisis within the cancer cell and contributing to the execution of apoptosis.

Cell Cycle Regulation and Antiproliferative Effects

Inhibition of Cell Growth and Colony Formation

This compound has demonstrated significant antiproliferative effects in various cancer cell models. In studies involving human breast cancer T-47D cells, this compound inhibited cell growth in a concentration-dependent manner, as measured by both short-term cell viability assays (MTT) and long-term colony formation assays. nih.govsemanticscholar.orgmdpi.com The colony formation assay, which assesses the ability of a single cell to undergo sustained proliferation to form a colony, provides evidence of long-term cytostatic or cytotoxic effects. This compound's ability to suppress the formation of colonies indicates that it effectively compromises the reproductive integrity of cancer cells. nih.govsemanticscholar.org Similar inhibitory effects on colony formation have been noted for the parent compound, aaptamine (B1664758), in non-small cell lung carcinoma (NSCLC) cells. nih.govnih.gov

Table 1: Effect of Aaptamine Alkaloids on Cancer Cell Colony Formation

CompoundCell LineObserved EffectReference
This compoundT-47D (Breast Cancer)Concentration-dependent suppression of colony formation nih.govsemanticscholar.org
AaptamineA549 & H1299 (NSCLC)Significant reduction in clonogenicity at 16 and 32 µg/mL nih.gov
Aaptamine Alkaloids (including this compound)JB6 P+ Cl41 (Murine Epithelial)Inhibition of EGF-induced neoplastic transformation and colony formation nih.gov
p53-Independent Cell Cycle Arrest

A key aspect of the antiproliferative mechanism of the aaptamine class of alkaloids, including this compound, appears to be the induction of cell cycle arrest through a p53-independent pathway. The tumor suppressor protein p53 is a critical regulator of the cell cycle, and its mutation or inactivation is common in cancer, often leading to resistance to chemotherapy. However, aaptamine has been shown to inhibit the growth of human osteosarcoma MG63 cells by activating the promoter of the p21 gene, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G2/M phase. researchgate.netmdpi.com This activation occurs independently of p53 status. researchgate.netmdpi.com Further studies have confirmed that aaptamine causes a p53-independent induction of p21 in chronic myeloid leukemia cells, also resulting in a G2/M arrest. researchgate.net This mechanism is significant as it suggests that this compound and related compounds could be effective against tumors that have non-functional p53, which are typically more difficult to treat.

Modulation of Signal Transduction Pathways

Protein Kinase C (PKC) Inhibition (Historical Context and Re-evaluation)

Protein Kinase C (PKC) represents a family of enzymes crucial to signal transduction, controlling processes like cell proliferation, differentiation, and apoptosis, making them a frequent target in cancer drug discovery. mdpi.comnih.gov Many marine natural products have been investigated as potential PKC inhibitors. However, in the context of this compound and its parent compound aaptamine, there is a notable lack of substantial evidence in the scientific literature to classify them as significant PKC inhibitors. Early research into the bioactivity of aaptamines focused on other targets, and subsequent, more detailed mechanistic studies have consistently pointed towards alternative pathways. Investigations into the anticancer effects of aaptamines have instead identified the modulation of pathways such as the PI3K/AKT/GSK3β axis and the direct inhibition of cyclin-dependent kinases (CDKs) like CDK2 as primary mechanisms of action. nih.govtandfonline.comresearchgate.net While one study noted that certain signaling pathways, including the phospholipase C/PKC pathway, were unaffected by specific mTOR inhibitors, this does not provide direct evidence of interaction by aaptamines. researchgate.net Therefore, a re-evaluation of this compound's role suggests that its biological activity is not primarily driven by PKC inhibition, and the focus of current research has shifted to its effects on cell cycle regulation and mitochondrial function.

Regulation of Transcriptional Activity (e.g., AP-1, NF-κB, p53)

This compound and its related aaptamine analogs have been shown to modulate the activity of several key transcription factors involved in cellular stress responses, proliferation, and apoptosis. Research indicates that these compounds can influence the transcriptional activity dependent on Activator Protein-1 (AP-1), Nuclear Factor-kappa B (NF-κB), and the tumor suppressor p53. mdpi.comresearchgate.net

Studies in mouse JB6 Cl41 cells have demonstrated that aaptamines can modulate the transcriptional activities of AP-1, NF-κB, and p53. researchgate.net Furthermore, proteomic-based screening has suggested that aaptamine alkaloids exert their cytotoxic effects in cisplatin-sensitive and -resistant germ tumor cells by targeting molecules including p53. mdpi.com While the precise nature of the regulation (activation or inhibition) can be context-dependent, this modulation is a key aspect of this compound's bioactivity. The interplay between these pathways is complex; for instance, p53 and NF-κB can exhibit transcriptional cross-talk, where the activation of one can suppress the other, often competing for limited cellular coactivators like p300 and CBP. nih.gov

Prevention of Epidermal Growth Factor (EGF)-Induced Neoplastic Transformation

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its upregulation is correlated with the progression of various carcinomas. nih.govmdpi.com Aberrant EGFR signaling can lead to neoplastic transformation, a process involving changes that promote tumor cell motility, invasion, and metastasis. nih.govnih.gov

While direct evidence specifically detailing this compound's ability to prevent EGF-induced neoplastic transformation is not extensively documented in the available research, its known anticancer mechanisms overlap with pathways influenced by EGF. This compound induces potent cytotoxic effects in cancer cells through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and induction of apoptosis. researchgate.netnih.govnih.gov EGF signaling has also been shown to be interconnected with ROS-dependent pathways to promote the invasive potential of cancer cells. mdpi.com Given that this compound's cytotoxic actions are mediated by oxidative stress and apoptosis induction, it is plausible that these mechanisms could counteract the pro-proliferative and pro-invasive signals initiated by EGF. However, studies directly investigating this compound's role in inhibiting the initial stages of EGF-mediated transformation are required to establish a definitive link.

Antimicrobial Activity Mechanisms

This compound exhibits a range of antimicrobial activities, which are detailed below.

Antibacterial Spectrum and Efficacy

The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

This compound and related compounds have shown notable activity against various Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus and its methicillin-resistant variant (MRSA). nih.gov The mechanism of action for many antibacterial agents against Gram-positive bacteria involves targeting the cell wall or other essential cellular processes. nih.govmdpi.com

The effectiveness of antibacterial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The table below summarizes the MIC values for representative antibacterial molecules against Gram-positive bacteria, providing a reference for the potency of such compounds.

Compound ClassBacterial StrainReported MIC (μg/mL)
Isoamphipathic MoleculesS. aureus1–8
Isoamphipathic MoleculesMRSA1–8
Isoamphipathic MoleculesVRSA1–8
Isoamphipathic MoleculesS. epidermidis1–8
CarvacrolMSSA strains128.0–203.2
CarvacrolMRSA strains362.0–1024.0
TedizolidMRSA (12,204 isolates)0.250 (MIC₅₀), 0.5 (MIC₉₀)
DalbavancinMRSA (28,539 isolates)0.060 (MIC₅₀), 0.120 (MIC₉₀)

MIC values are presented as a range from literature sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. nih.govnih.govmdpi.com

Gram-negative bacteria possess a protective outer membrane that makes them inherently more resistant to many antimicrobial agents. nih.govmdpi.com However, certain compounds are effective against these challenging pathogens. nih.gov The activity of this compound-related molecules has been documented against Gram-negative species, indicating a broad spectrum of antibacterial potential. nih.gov

The table below provides reference MIC values for compounds tested against common Gram-negative bacteria.

Compound ClassBacterial StrainReported MIC (μg/mL)
Isoamphipathic MoleculesE. coli4–16
Isoamphipathic MoleculesP. aeruginosa32-64
Isoamphipathic MoleculesA. baumannii32
Isoamphipathic MoleculesK. pneumoniae16

MIC values are presented as a range from literature sources. nih.gov

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat due to its ability to enter a dormant state and the emergence of drug-resistant strains. nih.govmdpi.com Aaptamine-class alkaloids have been investigated for their activity against mycobacteria. Specifically, a related compound, 3-(phenethylamino)demethyl(oxy)aaptamine (PDOA), isolated from the same marine sponge genus, has been identified as an anti-dormant mycobacterial substance. mdpi.com This compound demonstrated potent antimicrobial activity against M. bovis BCG under both aerobic (actively growing) and hypoxic (dormancy-inducing) conditions and was also effective against drug-resistant strains of M. tuberculosis. mdpi.com This suggests that the aaptamine chemical scaffold, to which this compound belongs, holds potential for the development of new anti-tuberculosis drugs that can target persistent forms of the bacterium. hopkinsmedicine.org

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus niger)

While marine sponges are a known source of compounds with diverse biological activities, including antifungal properties, specific data regarding the efficacy of this compound against Candida albicans, Cryptococcus neoformans, and Aspergillus niger are not available in the current scientific literature. General studies on the broader aaptamine class of alkaloids have suggested potential antifungal effects, but quantitative measures such as Minimum Inhibitory Concentration (MIC) values for this compound against these specific fungal pathogens have not been reported. Therefore, a detailed analysis of its antifungal spectrum and efficacy remains an area for future investigation.

Inhibition of Microbial Virulence Factors (e.g., Sortase A in S. aureus)

This compound has been identified as a notable inhibitor of Sortase A (SrtA) from Staphylococcus aureus, an enzyme crucial for bacterial virulence. SrtA is a transpeptidase that anchors surface proteins, including those involved in adhesion to host tissues and biofilm formation, to the bacterial cell wall. By inhibiting this enzyme, this compound presents a potential anti-virulence strategy, which aims to disarm the pathogen rather than killing it, thereby potentially reducing the selective pressure for drug resistance.

Research has demonstrated that this compound exhibits potent inhibitory activity against S. aureus SrtA, with a reported half-maximal inhibitory concentration (IC50) of 16.2 µM. dovepress.com This indicates a strong specific interaction with the enzyme. In addition to its enzymatic inhibition, this compound has also shown moderate direct antibacterial activity against S. aureus strain Newman, with a Minimum Inhibitory Concentration (MIC) value of 219 µM. The inhibition of SrtA is a key aspect of its mechanism, as this enzyme is a critical virulence factor for S. aureus and other Gram-positive bacteria. dovepress.com The ability to disrupt SrtA function suggests that this compound could interfere with key pathogenic processes.

Table 1: Inhibitory Activity of this compound against S. aureus and its Virulence Factor Sortase A

Compound Target Organism/Enzyme Measurement Value
This compound Staphylococcus aureus Sortase A IC50 16.2 µM
This compound Staphylococcus aureus (strain Newman) MIC 219 µM

Analytical and Bioanalytical Methodologies in Isoaaptamine Research

Quantitative and Qualitative Analytical Techniques

The characterization of a natural product like isoaaptamine begins with analytical methods that confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products. thieme-connect.de It is widely used for the qualitative and quantitative analysis of various compounds, including alkaloids, isolated from complex natural sources. nih.gov In the context of this compound research, HPLC is essential for assessing the purity of the isolated compound and for its quantification in various samples.

The principle of HPLC involves separating components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). cmfri.org.in For a compound like this compound, a reversed-phase HPLC method, typically using a C18 column, would be employed. nih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govdergipark.org.tr

Purity assessment is achieved by analyzing the chromatogram of an this compound sample. A pure sample will ideally show a single, sharp, and symmetrical peak at a specific retention time. The presence of additional peaks indicates impurities. nih.gov Quantification is performed by creating a calibration curve using standard solutions of this compound at known concentrations. scirp.org The area under the peak of this compound in an unknown sample is then compared to this curve to determine its concentration. dergipark.org.tr A UV-Vis diode array detector (DAD) is commonly used, allowing detection at multiple wavelengths to ensure specificity and identify potential co-eluting impurities that might have different absorption spectra. nih.gov

Cell-Based Assays for Biological Activity Evaluation

To understand the biological effects of this compound, researchers employ a variety of cell-based assays. These assays are critical for determining the compound's impact on cell health, proliferation, and the induction of cell death pathways like apoptosis.

The cytotoxic and anti-proliferative effects of this compound have been evaluated using both short-term and long-term assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In research on this compound, the MTT assay was used to evaluate its cytotoxicity against several human glioblastoma multiforme (GBM) cell lines (GBM 8401, U87 MG, U138 MG, and T98G). The results showed that this compound induced cell death in a concentration- and time-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these cell lines after various incubation periods. researchgate.net Notably, this compound demonstrated more potent cytotoxicity than its isomer, aaptamine (B1664758). researchgate.net

Table 1: IC₅₀ Values of this compound on Glioblastoma Cell Lines Determined by MTT Assay researchgate.net
Cell LineIC₅₀ at 24h (µM)IC₅₀ at 48h (µM)IC₅₀ at 72h (µM)
GBM 8401~10~10~10
U87 MG~20~15~8
U138 MG~60~30~20
T98G~50~30~20

The Colony Formation Assay , also known as a clonogenic assay, provides a long-term assessment of the effects of a compound on the proliferative capacity of single cells. nih.govabcam.com This assay was used to demonstrate that this compound inhibits the growth of human breast cancer T-47D cells in a concentration-dependent manner, confirming its anti-proliferative effects over an extended period. nih.gov

Further investigation into the mechanism of this compound-induced cell death has focused on apoptosis, a form of programmed cell death.

Flow cytometry combined with Annexin V and Propidium Iodide (PI) staining is a widely used method to detect and quantify apoptosis. semanticscholar.org During early apoptosis, a cell membrane phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), can identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot pass through the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

This method was used to investigate the mode of cell death induced by this compound in GBM 8401 cells. researchgate.net After treatment with this compound for 24 hours, the cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry. The results showed a significant, concentration-dependent increase in both early apoptotic (Annexin V positive, PI negative) and late apoptotic (Annexin V positive, PI positive) cells. researchgate.net

Table 2: Effect of this compound on Apoptosis in GBM 8401 Cells after 24h Treatment researchgate.net
This compound Conc. (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.12.84.9
13.83.67.4
56.25.511.7
1010.18.919.0
2015.413.228.6

A key hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. nih.gov The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method used to detect this DNA fragmentation at the single-cell level. mblbio.com The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs. nih.gov

The TUNEL assay was conducted to confirm that this compound induces DNA fragmentation in GBM 8401 cells. researchgate.net Following a 24-hour treatment with this compound, cells were assayed, and TUNEL-positive cells (indicating DNA fragmentation) were visualized using fluorescence microscopy. The results demonstrated that treatment with 10 µM and 20 µM of this compound significantly induced DNA fragmentation compared to the untreated control group. researchgate.net

Table 3: Quantification of this compound-Induced DNA Fragmentation in GBM 8401 Cells by TUNEL Assay researchgate.net
This compound Conc. (µM)TUNEL-Positive Cells (%)
0 (Control)~5
1~8
10~25
20~45

Autophagy Monitoring Techniques (e.g., Acridine (B1665455) Orange Staining, Transmission Electron Microscopy)

In the investigation of this compound's cellular effects, particularly its ability to induce autophagy, researchers employ specific microscopic and staining techniques to visualize and confirm this process. Autophagy is a catabolic process involving the formation of double-membraned vesicles, known as autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. The direct observation and quantification of these structures are crucial for confirming autophagic induction.

Acridine Orange Staining

Acridine orange (AO) is a fluorescent dye utilized to detect acidic vesicular organelles (AVOs), such as autolysosomes, which are characteristic of cells undergoing autophagy. mdpi.comresearchgate.net This technique relies on the principle that AO emits green fluorescence when it binds to double-stranded DNA in the nucleus but accumulates in acidic compartments and emits bright red fluorescence. researchgate.net An increase in red fluorescence intensity within the cell cytoplasm is indicative of AVO formation and, consequently, an enhancement of the autophagic process.

In studies on human breast cancer T-47D cells, flow cytometric analysis using acridine orange dye was employed to demonstrate that this compound treatment induces autophagy. nih.govresearchgate.netmdpi.com This method allows for the quantification of the cell population exhibiting increased red fluorescence, providing statistical evidence of autophagy induction.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is considered a gold-standard technique for confirming autophagy, as it provides the high-resolution imaging necessary to directly visualize the distinct ultrastructural morphology of autophagic vesicles. nih.govmdpi.com For decades, TEM was the primary method for reliably identifying autophagic compartments within cells. nih.gov Researchers use TEM to observe the formation of double-membraned autophagosomes and their maturation into single-membraned autolysosomes after fusion with lysosomes.

Studies investigating the effects of this compound on T-47D breast cancer cells have utilized TEM to provide definitive morphological evidence of autophagy. nih.govresearchgate.net The electron micrographs from these studies revealed the presence of characteristic autophagic vacuoles in the cytoplasm of this compound-treated cells, confirming the findings from staining techniques like acridine orange. nih.gov

Oxidative Stress Assessment Methods (e.g., Reactive Oxygen Species Measurement, Mitochondrial Membrane Potential Assays with Rhodamine 123)

A significant aspect of this compound's mechanism of action involves the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net The assessment of oxidative stress is conducted using specific probes and assays that measure ROS levels and their impact on cellular organelles, particularly mitochondria.

Reactive Oxygen Species (ROS) Measurement

The generation of intracellular ROS is a key indicator of oxidative stress. nih.govnih.gov A common method to measure ROS involves the use of fluorescent probes, such as carboxy-H2DCFDA, which becomes fluorescent upon oxidation by ROS. The resulting fluorescence intensity can be quantified using flow cytometry, providing a measure of the intracellular ROS levels. mdpi.com Research on this compound's effect on both T-47D breast cancer cells and glioblastoma multiforme (GBM) 8401 cells has shown that the compound leads to a significant, concentration-dependent increase in ROS generation. nih.govmdpi.comresearchgate.net This overproduction of ROS is considered a primary trigger for the subsequent induction of autophagy and apoptosis. researchgate.netnih.gov In T-47D cells, pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC) was shown to mitigate the effects of this compound, further confirming the role of oxidative stress in its cytotoxic mechanism. nih.govresearchgate.net

Cell LineMethodologyKey FindingReference
T-47D (Breast Cancer)Flow Cytometry with carboxy-H2DCFDA dyeThis compound treatment caused a gradual, significant increase in intracellular ROS levels. mdpi.com
GBM 8401 (Glioblastoma)Flow CytometryThis compound elevated both mitochondrial and intracellular ROS levels in a concentration-dependent manner. researchgate.net

Mitochondrial Membrane Potential (MMP) Assays with Rhodamine 123

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health, and its disruption is a hallmark of mitochondrial dysfunction, often associated with oxidative stress and apoptosis. apexbt.comapexbt.com Rhodamine 123 is a cell-permeable, cationic fluorescent dye that specifically accumulates in the mitochondria of healthy cells, driven by the high negative membrane potential. nih.govnih.gov A decrease or loss of MMP prevents the accumulation of Rhodamine 123, resulting in reduced fluorescence intensity, which can be measured to quantify mitochondrial damage. apexbt.comresearchgate.net

Studies have demonstrated that this compound treatment leads to a significant disruption of the MMP in both T-47D and GBM 8401 cells. nih.govresearchgate.net This loss of membrane potential indicates that this compound-induced oxidative stress directly impacts mitochondrial function, which is a crucial step in initiating the apoptotic cascade. researchgate.net

Immunoblotting (Western Blotting) for Protein Expression and Signaling Pathway Analysis

Immunoblotting, commonly known as Western blotting, is a fundamental technique used to detect and quantify specific proteins in a sample. nih.govnih.gov This methodology is indispensable in this compound research for elucidating the molecular pathways through which the compound exerts its effects. By analyzing changes in the expression levels of key proteins and their post-translational modifications (like phosphorylation), researchers can map the signaling cascades involved in this compound-induced autophagy and apoptosis. bio-rad-antibodies.combio-techne.comthermofisher.com

In the context of this compound, Western blotting has been used to analyze several critical signaling pathways. For instance, to confirm the induction of autophagy, researchers measure the levels of specific autophagy marker proteins. One key marker is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation. Studies have shown that this compound treatment significantly activates autophagy marker proteins, including an increase in type II LC-3. nih.govresearchgate.netmdpi.com

Furthermore, immunoblotting has been crucial in analyzing proteins related to apoptosis and cellular stress. In glioblastoma cells, this compound treatment was shown to increase the levels of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP), both of which are central executioners of apoptosis. researchgate.netnih.gov Concurrently, the expression of the anti-apoptotic protein Bcl-2 was inhibited. researchgate.net The technique has also been used to demonstrate that this compound suppresses the expression of antioxidant proteins such as catalase, SOD1, and SOD2, providing a molecular basis for the observed increase in oxidative stress. researchgate.netresearchgate.net

Pathway/ProcessProtein TargetEffect of this compoundCell LineReference
AutophagyLC3-IIIncreased expressionT-47D nih.govresearchgate.netmdpi.com
ApoptosisCleaved Caspase-3Increased expressionGBM 8401 researchgate.netnih.gov
Cleaved PARPIncreased expressionGBM 8401 researchgate.netnih.gov
Bcl-2Decreased expressionGBM 8401 researchgate.net
Oxidative Stress ResponseCatalaseDecreased expressionGBM 8401 researchgate.netresearchgate.net
SOD1Decreased expressionGBM 8401 researchgate.netresearchgate.net
SOD2Decreased expressionGBM 8401 researchgate.netresearchgate.net
ER StressIRE1αIncreased activationT-47D nih.govresearchgate.net
BiPIncreased activationT-47D nih.govresearchgate.net

Q & A

Q. What are the established methodologies for isolating isoaaptamine from marine sponges, and how do extraction protocols impact yield and purity?

this compound is typically isolated from sponges of the genus Aaptos or Acanthostrongylophora via organic solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification using silica gel or HPLC. Key steps include:

  • Sample preparation : Sponge specimens are freeze-dried and homogenized before solvent extraction .
  • Purification : Fractionation guided by bioactivity assays (e.g., cytotoxicity or antidepressant screening) ensures target specificity. Structural confirmation relies on NMR and MS analysis .
  • Yield optimization : Variations in solvent polarity, sponge collection depth (e.g., −20 m reef slopes), and seasonal factors influence yield .

Q. How is this compound structurally characterized, and what analytical techniques are critical for differentiating it from analogs like aaptamine?

this compound is distinguished from aaptamine by its 1H-isoquinoline scaffold versus aaptamine’s β-carboline structure. Key techniques:

  • NMR spectroscopy : Chemical shifts at δ 2.93 (s, 7H) and δ 3.11 (m, 2H) in 1H NMR, combined with 13C NMR data, resolve structural ambiguities .
  • Mass spectrometry : HRMS analysis confirms molecular formulas (e.g., C12H14N2Br2 for derivatives) and fragmentation patterns .
  • X-ray crystallography : Used for resolving stereochemical uncertainties in synthetic derivatives .

Q. What preliminary bioactivity data exist for this compound, and how are cytotoxicity assays designed to evaluate its therapeutic potential?

this compound exhibits moderate cytotoxicity in cancer cell lines, with IC50 values ranging from 19.34 μM (MDA-MB-231) to 49.56 μM (MCF-7) . Standard protocols include:

  • Cell line selection : Use of hormone-sensitive (T-47D) and triple-negative (MDA-MB-231) breast cancer models to assess specificity .
  • Dose-response curves : Compounds are tested at logarithmic concentrations (0.1–100 μM) over 48–72 hours, with staurosporine as a positive control (IC50 = 0.45 nM) .
  • Data normalization : Results are compared to vehicle-treated controls and validated via triplicate experiments .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., dimerization, alkylation) influence its bioactivity and selectivity in in vitro models?

Structural optimization studies reveal:

  • Dimerization : this compound dimer (Compound 2) shows enhanced potency in NCI-60 panels but low selectivity, likely due to increased DNA intercalation .
  • N-alkylation : Derivatives like Compound 17 exhibit improved log P values (ClogP = 3.86), enhancing blood-brain barrier permeability for CNS targets .
  • Demethylation : 8,9-Demethylaaptamine loses antidepressant efficacy in the Forced Swim Test (FST), highlighting the importance of methoxy groups in target engagement .

Q. What mechanisms underlie this compound’s induction of apoptosis and autophagy in cancer cells, and how can oxidative stress pathways be experimentally validated?

Proposed mechanisms include:

  • ROS generation : this compound triggers mitochondrial ROS, detected via DCFH-DA fluorescence assays, leading to caspase-3/7 activation .
  • Autophagy markers : LC3-II accumulation and p62 degradation are measured via western blotting, with chloroquine as an autophagy inhibitor control .
  • Pathway inhibition : Use of ROS scavengers (e.g., NAC) or autophagy inhibitors to confirm mechanistic contributions .

Q. How can contradictory data on this compound’s efficacy (e.g., variable IC50 values across cell lines) be resolved through experimental redesign?

Strategies include:

  • Standardized protocols : Harmonize cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., 10% EtOH final concentration) .
  • Secondary assays : Validate cytotoxicity findings via clonogenic assays or in vivo xenograft models .
  • Meta-analysis : Compare data across studies (e.g., cisplatin-resistant germ cell cancer models vs. breast cancer) to identify context-dependent effects .

Q. What computational approaches are used to predict this compound’s molecular targets, and how can docking studies inform rational drug design?

Common methods:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like 5-HT receptors or DNA topoisomerases .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., methoxy or bromine substituents) for target interaction .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on ClogP and polar surface area .

Guidance for Experimental Design

  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and include negative controls (e.g., vehicle-only treatments) .
  • Ethical compliance : Obtain approvals for marine specimen collection and adhere to Nagoya Protocol guidelines .
  • Data sharing : Deposit raw NMR/MS data in repositories like MetaboLights or ChEMBL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.